2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride

Übersicht

Beschreibung

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

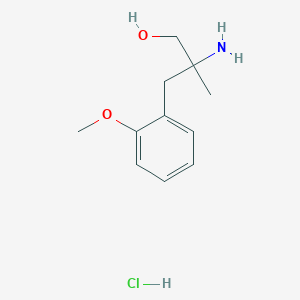

The chemical structure of this compound can be represented as follows:

This structure includes an amino group, a methoxyphenyl moiety, and a hydroxyl group, which are critical for its biological activity.

Pharmacological Properties

Research has indicated that this compound exhibits various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. In vitro assays have shown moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

- Antichlamydial Activity : The compound has been tested for its effectiveness against Chlamydia trachomatis. Results from immunofluorescence assays demonstrated that it could reduce chlamydial inclusion numbers in infected cells, suggesting a mechanism that disrupts the pathogen's lifecycle .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings indicate:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects .

- Cellular Interaction : Studies have shown that the compound interacts with cellular membranes, potentially altering membrane permeability and leading to cell lysis in susceptible microorganisms .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of this compound. Preliminary studies indicate low toxicity levels at therapeutic doses; however, further toxicological evaluations are necessary to confirm these findings and establish a comprehensive safety profile .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Properties

Research indicates that compounds similar to 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride exhibit potential as antidepressants. This compound's structural characteristics allow it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that modifications of the compound can enhance its efficacy and reduce side effects associated with traditional antidepressants .

Analgesic Effects

Preliminary studies suggest that the compound may possess analgesic properties. Its ability to modulate pain pathways in the central nervous system could lead to the development of new pain management therapies, particularly for chronic pain conditions .

Biochemical Applications

Biological Buffering Agent

In biochemical applications, this compound is utilized as an organic buffer. This is crucial in maintaining pH stability during various biological assays and reactions, making it a valuable reagent in laboratory settings .

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to bind to active sites of enzymes, thereby inhibiting their activity. This application is particularly relevant in drug discovery processes aimed at targeting specific enzymes involved in disease pathways .

Analytical Chemistry

Chromatographic Techniques

The compound serves as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its purity and stability make it suitable for method validation and quality control in pharmaceutical analysis .

Spectroscopic Analysis

In addition to chromatographic applications, this compound is used in various spectroscopic methods (e.g., NMR and UV-Vis spectroscopy) for structural elucidation and quantification of related compounds. This aids researchers in developing new synthetic routes and understanding compound behavior under different conditions .

Case Studies

Eigenschaften

IUPAC Name |

2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-11(12,8-13)7-9-5-3-4-6-10(9)14-2;/h3-6,13H,7-8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZKEEOXVMVFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.